An In-depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Cornerstone in Modern Peptide Chemistry
An In-depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Cornerstone in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key derivative of the non-proteinogenic amino acid α,β-diaminopropionic acid, serves as a vital building block in the synthesis of complex peptides and peptidomimetics. Its unique structural arrangement, featuring a free α-amino group and a protected β-amino group, offers strategic advantages in the design and development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings.
Core Chemical and Physical Properties
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, also known by its CAS number 77087-60-6, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While experimental data for the melting and boiling points of this specific methyl ester are not widely published, the properties of the closely related free acid, Boc-Dap-OH, and its hydrochloride salt provide valuable context.
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | PubChem[1] |
| CAS Number | 77087-60-6 | PubChem[1] |
| Molecular Formula | C₉H₁₈N₂O₄ | PubChem[1] |
| Molecular Weight | 218.25 g/mol | PubChem[1] |
| Appearance | Solid (often as hydrochloride salt) | MedChemExpress[2] |
| Solubility (Hydrochloride Salt) | Soluble in DMSO | APExBIO[3] |
| Melting Point (related Boc-Dap-OH) | 210 °C (with decomposition) | Sigma-Aldrich |
Synthesis and Purification: A Practical Approach
The synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is typically achieved through a multi-step process starting from a readily available chiral precursor, such as L-asparagine. The general synthetic strategy involves the protection of one amino group, followed by esterification of the carboxylic acid.
Synthetic Pathway Overview
A common synthetic route is outlined below. This pathway leverages the differential reactivity of the amino and carboxyl groups to achieve the desired product with high purity.
Caption: Synthetic workflow for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.
Detailed Experimental Protocol
Step 1: Boc Protection of L-Asparagine
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Dissolve L-asparagine in a 1:1 mixture of dioxane and water.
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Add sodium hydroxide to adjust the pH to approximately 10.
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Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide.
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Stir the reaction mixture overnight at room temperature.
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Acidify the solution with citric acid and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-Asparagine.
Step 2: Hofmann Rearrangement to Boc-Dap-OH
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Dissolve Boc-L-Asparagine in a mixture of acetonitrile and water.
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Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) and pyridine.
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Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
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Quench the reaction with aqueous sodium thiosulfate.
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Purify the resulting Boc-Dap-OH by column chromatography.
Step 3: Methyl Esterification
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Suspend Boc-Dap-OH in methanol.
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Cool the mixture in an ice bath and bubble in hydrogen chloride gas until the solution is saturated.
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Allow the reaction to warm to room temperature and stir for 24 hours.
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Remove the solvent under reduced pressure to obtain the hydrochloride salt of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate.
Spectroscopic Characterization
The structural elucidation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate relies on a combination of spectroscopic techniques. The expected spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the tert-butyl group (a singlet at approximately 1.4 ppm), and the protons of the propanoate backbone. The α- and β-protons will appear as multiplets, with their chemical shifts and coupling patterns providing key structural information.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the propanoate backbone. The peak associated with the carbamate ion typically appears near 165 ppm[4].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
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N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ from the amino and amide groups.
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C-H stretching: Sharp peaks around 2850-3000 cm⁻¹.
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C=O stretching: Strong absorptions around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate).
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N-H bending: A band in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.2.
Reactivity and Applications in Drug Development
The primary utility of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate lies in its application as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for its selective removal without affecting other protecting groups that may be present on the peptide chain[5].
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the free α-amino group of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate can be coupled to a resin-bound amino acid or peptide. The β-amino group, protected by the Boc group, remains unreactive during this coupling step. Subsequent deprotection of the α-amino group of the newly added residue allows for the continuation of peptide chain elongation.
Caption: General workflow for the incorporation of the amino acid derivative in SPPS.
Advantages in Medicinal Chemistry
The incorporation of α,β-diaminopropionic acid and its derivatives into peptides can confer unique properties to the resulting molecules. These include:
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Increased proteolytic stability: The presence of a non-proteinogenic amino acid can hinder enzymatic degradation.
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Conformational constraints: The additional amino group can be used to introduce cyclizations or other structural modifications that lock the peptide into a bioactive conformation.
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Introduction of new functionalities: The β-amino group can be selectively deprotected and functionalized to attach reporter groups, cytotoxic payloads, or other moieties.
Safety and Handling
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate and its hydrochloride salt are considered irritants. Standard laboratory safety precautions should be observed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
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Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
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Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-8 °C.
Conclusion
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its unique structural features, combined with well-established synthetic and purification protocols, make it an indispensable tool for the creation of novel peptides with enhanced therapeutic potential. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
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Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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